molecular formula C25H25ClN4O5 B6563023 {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1021252-96-9

{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6563023
CAS No.: 1021252-96-9
M. Wt: 496.9 g/mol
InChI Key: OBMSBLNABIRFOE-UHFFFAOYSA-N
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Description

The compound {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic hybrid molecule featuring an oxazole-triazole core with substituted aryl groups. The oxazole ring is substituted with a 4-(propan-2-yloxy)phenyl group at position 2 and a methyl group at position 3. The triazole moiety is linked to a 3-chloro-4-methoxyphenyl group at position 1 and a carboxylate ester at position 4.

Synthetic routes for analogous compounds (e.g., triazole derivatives) often involve cyclization reactions, nucleophilic substitutions, or esterification steps. For instance, refluxing with hydrazine hydrate or benzoyl chloride in solvents like ethanol or dioxane is common, as seen in the synthesis of related triazole and pyrazolone derivatives .

Properties

IUPAC Name

[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O5/c1-14(2)34-19-9-6-17(7-10-19)24-27-21(16(4)35-24)13-33-25(31)23-15(3)30(29-28-23)18-8-11-22(32-5)20(26)12-18/h6-12,14H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMSBLNABIRFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several triazole- and oxazole-containing derivatives. Key comparisons include:

Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole):
  • Core Structure : Thiazole-pyrazole-triazole hybrid.
  • Substituents : 4-Chlorophenyl, 4-fluorophenyl, and 5-methyl-triazole groups.
  • Crystallography : Isostructural with triclinic symmetry (P̄1), planar molecular conformation except for one fluorophenyl group oriented perpendicularly .
  • Bioactivity : Demonstrated antimicrobial activity, suggesting triazole derivatives may target microbial enzymes or membranes .
Compound 5 (4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole):
  • Core Structure : Similar to Compound 4 but with fluorophenyl instead of chlorophenyl.
  • Crystallography : Identical crystal packing to Compound 4, highlighting the role of halogen substituents (Cl vs. F) in maintaining isostructurality .
5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 942034-80-2):
  • Core Structure : Oxadiazole-triazole hybrid.
  • Substituents : Chloro-dimethoxyphenyl and methoxyphenyl groups.
  • Relevance : Demonstrates how methoxy and chloro substituents on aryl rings enhance stability and modulate electronic properties .

Crystallographic and Conformational Insights

  • Isostructurality: Compounds 4 and 5 exhibit identical crystal structures despite halogen substitutions (Cl vs. This contrasts with other halogenated aromatics (e.g., 3-chlorocinnamic acid vs. 3-bromocinnamic acid), where crystal structures differ significantly .
  • Planarity: The target compound’s oxazole-triazole core is expected to adopt near-planar conformations, similar to Compound 4’s triazole-thiazole framework. Non-planar substituents (e.g., propan-2-yloxy) may introduce steric effects, influencing solubility or binding affinity.

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